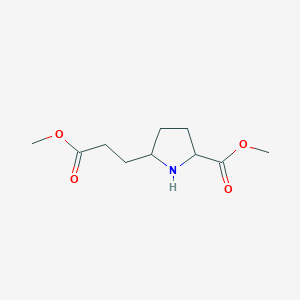

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Description

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate (CAS: 1822597-21-6) is a pyrrolidine-based ester derivative with a branched structure featuring two methoxycarbonyl groups. Its molecular architecture comprises a five-membered pyrrolidine ring substituted at position 2 with a methyl ester and at position 5 with a 3-methoxy-3-oxopropyl side chain. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor for bioactive molecules or chiral building blocks.

Key physicochemical properties include moderate polarity due to the ester groups, which influence solubility in organic solvents like ethyl acetate and dichloromethane. Safety data from highlight stringent handling requirements, including precautions against flammability (P210, P233), reactivity with water (P223), and inhalation hazards (P261, P264). Proper storage mandates inert gas environments (P231) and protection from moisture (P402 + P404).

Properties

IUPAC Name |

methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZXSSBOJSEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxy-oxopropyl reagents under specific conditions. One common method includes the esterification of pyrrolidine-2-carboxylic acid with methoxy-oxopropyl alcohol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy-oxopropyl group, leading to the formation of different derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in studying reaction mechanisms due to its ability to participate in diverse chemical transformations. Researchers utilize it to develop new synthetic pathways or optimize existing ones, contributing to advancements in organic synthesis.

Biology

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate plays a role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes or receptors, making it valuable for studying biological processes and developing therapeutic agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating formulations that require specific reactivity or stability. Industries focused on pharmaceuticals, agrochemicals, and polymer production may find this compound particularly beneficial.

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

- Synthetic Pathway Development : A study reported the successful use of this compound as a precursor in synthesizing novel pyrrolidine derivatives with enhanced biological activity, indicating its role in expanding chemical libraries for pharmaceutical research .

- Material Science Applications : Investigations into polymer formulations revealed that incorporating this compound improved the mechanical properties and thermal stability of materials, suggesting its utility in industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-oxopropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Reactivity

- The target compound’s dual ester groups enable nucleophilic acyl substitution or transesterification, whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) participates in acid-base or condensation reactions due to its carboxylic acid moiety.

- Compound 347’s bicyclic framework and silyl ether group confer steric hindrance, limiting reactivity at the hydroxyl site until deprotection.

Biological Activity

Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- IUPAC Name : this compound

- CAS Number : 1822597-21-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways.

- Hydrogen Bonding : The presence of the methoxy group allows for hydrogen bonding interactions that can enhance binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : There is potential for this compound to reduce inflammation through modulation of inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Some studies have indicated cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-oxopyrrolidine-2-carboxylate | Lacks methoxy group | Limited reactivity |

| Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Ethyl ester instead of methyl | Different solubility |

| Pyrrolidine-2-carboxylic acid | Parent compound without esterification | Different biochemical applications |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers in cell cultures .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent cytotoxic effects .

- Mechanistic Insights : Further investigations into the mechanism of action showed that this compound inhibited key enzymes involved in cancer metabolism, thus impairing tumor growth .

Q & A

Q. What are the common synthetic routes for preparing methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

A multi-step approach is typically employed, starting with bicyclic intermediates such as methyl 5-phenyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate. Iron(III) acetylacetonate [Fe(acac)₃] catalyzes conjugate additions of methyl acrylate under mild conditions (room temperature to 60°C), yielding the target compound in ~38% after purification via gradient elution chromatography (hexanes:EtOAc) . Optimization focuses on solvent selection (isopropanol/EtOAc mixtures), stoichiometry of acrylate (11.2 eq.), and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign rotameric signals (e.g., δ 3.67 ppm for methoxy groups, splitting due to restricted rotation ).

- HRMS-ESI : Validate molecular ion peaks (e.g., [M+Na]⁺ at m/z 372.2206) .

- IR spectroscopy : Identify carbonyl stretches (1739 cm⁻¹ for ester groups) .

- Chromatography : Monitor purity via TLC (Rf = 0.64 in hexanes:EtOAc) .

Q. How does the presence of a bicyclic framework influence the compound’s reactivity?

The 2-azabicyclo[2.2.0]hexane core introduces steric constraints, directing regioselective additions (e.g., acrylate insertion at the less hindered position) . This framework also stabilizes transition states in diastereoselective syntheses, as seen in related methyl 3-aryl-pyrrolidine-2-carboxylates .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges during the synthesis of stereoisomeric derivatives?

Diastereomeric ratios can be controlled via chiral auxiliaries or catalysts. For example, Schöllkopf bis-lactim ether methodology enables asymmetric induction in pyrrolidine syntheses, achieving >90% de under optimized conditions . Computational modeling (DFT) aids in predicting steric and electronic effects of substituents on transition states .

Q. How can contradictory NMR data (e.g., rotameric splitting) be resolved to confirm structural assignments?

Rotameric equilibria in solution cause signal splitting (e.g., δ 3.67 ppm for methoxy groups ). Strategies include:

Q. What crystallographic challenges arise when determining the absolute configuration of this compound?

Small crystal size (<0.1 mm) and weak diffraction (e.g., Rfactor = 0.042 in triclinic P1 space groups) complicate data collection. High-resolution synchrotron sources and SHELXL refinement (with TWIN/BASF commands) improve accuracy for twinned crystals .

Q. How do computational models predict the compound’s biological activity, given structural analogs?

QSAR studies on related pyrrolidine derivatives (e.g., methyl 3-fluoropyrrolidine-2-carboxylate) correlate ester substituents with enzyme inhibition (e.g., protease targets). Docking simulations using AutoDock Vina identify binding poses, while ADMET predictors evaluate bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data between synthetic batches?

Discrepancies in carbonyl IR stretches (e.g., 1708 vs. 1739 cm⁻¹) may indicate varying rotamer populations or impurities. Cross-validate with HPLC-MS to confirm homogeneity. Reproducibility tests under standardized conditions (e.g., anhydrous solvents, inert atmosphere) are critical .

Q. Why might X-ray diffraction data conflict with NMR-based conformational analysis?

X-ray captures the solid-state conformation, while NMR reflects solution dynamics. For example, the bicyclic core may adopt a flattened geometry in crystals (α = 91.8°, β = 106.2° ) but exhibit puckering in solution. MD simulations bridge this gap by modeling flexibility .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Fe(acac)₃ (1 eq.) | Enhances conjugate addition |

| Temperature | 60°C (final step) | Maximizes acrylate insertion |

| Solvent System | Isopropanol/EtOAc | Balances solubility/reactivity |

| Purification | Hexanes:EtOAc gradient | Removes unreacted acrylate |

Q. Table 2. Comparative Spectral Data for Structural Validation

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR (500 MHz) | δ 4.51 (m, 1H) | Bicyclic proton environment |

| ¹³C NMR (126 MHz) | δ 174.3 (C=O) | Ester carbonyl confirmation |

| HRMS-ESI | m/z 372.2206 [M+H]⁺ | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.